![molecular formula C52H73N15O11 B1193172 Melanotan II acetate](/img/structure/B1193172.png)
Melanotan II acetate
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Overview
Description
Melanotan II acetate is an agonist of melanocortin receptor 1 (MC1R), MC3R, MC4R, and MC5R. It has been shown to improve recovery of sciatic nerve function after mechanical injury and increase cisplatin-induced decreases in sensory nerve conduction velocity. Melanotan II acetate increases oxygen consumption and protein levels of uncoupling protein 1 (UCP1) in brown adipose tissue homogenates and decreases food intake, body weight, and serum levels of leptin, glucose, insulin, and cholesterol.
Scientific Research Applications
Synthesis and Chemical Properties
- Melanotan II is a synthetic cyclic heptapeptide used for stimulating skin tanning processes to prevent sunlight-induced skin cancer. A study reported its first solution phase synthesis, demonstrating its potential in medical and dermatological applications (Ryakhovsky et al., 2008).
Neurophysiological Effects
- Melanotan II has been studied for its effects on erectile function and sexual desire. Clinical trials have indicated its potential in treating erectile dysfunction, showcasing its role in neurophysiological research (Wessells et al., 1998), (Dorr et al., 1996), (Wessells et al., 2000).
Skin Pigmentation and Potential Risks
- The use of Melanotan II in skin pigmentation has been associated with certain risks. A case study linked its use with the development of cutaneous melanoma (Hjuler & Lorentzen, 2013). It is crucial to understand these risks for informed use and regulation.
Pharmacokinetics and Delivery Methods
- Studies have explored the pharmacokinetics of Melanotan II, including its distribution and effects when administered in various forms. This research is vital for optimizing delivery methods for therapeutic uses (Hatziieremia et al., 2007).
Potential for Neuroprotection and Nerve Regeneration
- Melanotan II has been investigated for its neurotrophic and neuroprotective properties. This includes studies on its efficacy in nerve regeneration and neuroprotection, highlighting its potential in neurological research and treatment (ter Laak et al., 2003).
properties
Product Name |
Melanotan II acetate |
---|---|
Molecular Formula |
C52H73N15O11 |
Molecular Weight |
1084.25 |
IUPAC Name |
(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide;acetic acid |
InChI |
InChI=1S/C50H69N15O9.C2H4O2/c1-3-4-16-36(59-29(2)66)44(69)65-41-25-42(67)55-20-11-10-18-35(43(51)68)60-47(72)39(23-31-26-57-34-17-9-8-15-33(31)34)63-45(70)37(19-12-21-56-50(52)53)61-46(71)38(22-30-13-6-5-7-14-30)62-48(73)40(64-49(41)74)24-32-27-54-28-58-32;1-2(3)4/h5-9,13-15,17,26-28,35-41,57H,3-4,10-12,16,18-25H2,1-2H3,(H2,51,68)(H,54,58)(H,55,67)(H,59,66)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,74)(H,65,69)(H4,52,53,56);1H3,(H,3,4)/t35-,36-,37-,38+,39-,40-,41-;/m0./s1 |
InChI Key |
GTAMEWQATOUMGW-GBRHMYBBSA-N |
SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C.CC(=O)O |
Appearance |
A crystalline solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Melanotan II acetate, MT II |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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